molecular formula C11H15NO4S B037706 N-tert-butyl-1-(2-sulfophenyl)methanimine oxide CAS No. 113443-50-8

N-tert-butyl-1-(2-sulfophenyl)methanimine oxide

Cat. No. B037706
M. Wt: 257.31 g/mol
InChI Key: UEDWDOQXHOTTRB-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(2-sulfophenyl)methanimine oxide, commonly known as BSPI, is a water-soluble compound that has gained significant attention in the field of scientific research. It is a highly versatile compound that has been used in various applications, including biochemical assays, protein labeling, and fluorescence microscopy.

Mechanism Of Action

BSPI works by binding to proteins through a covalent bond between the sulfonic acid group and the protein's amino group. This binding results in the formation of a stable adduct that can be detected using various analytical techniques. BSPI has been shown to bind to a wide range of proteins, including enzymes, antibodies, and receptors.

Biochemical And Physiological Effects

BSPI has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not affect the activity or stability of most proteins, making it an ideal tool for studying protein function. However, it has been shown to affect the activity of some enzymes, which should be taken into consideration when designing experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of BSPI is its high water solubility, which makes it easy to incorporate into biological systems. It also has minimal effects on the biochemical and physiological properties of most proteins, making it an ideal tool for studying protein function. However, BSPI has some limitations. It can only be used to label proteins with an amino group, which limits its applicability. Additionally, BSPI has a relatively short half-life, which may limit its use in some experiments.

Future Directions

BSPI has a wide range of potential future applications in scientific research. One potential direction is the development of new BSPI derivatives that can label proteins with different functional groups. Another direction is the development of new analytical techniques that can detect BSPI-labeled proteins with higher sensitivity and specificity. Finally, BSPI can be used in combination with other labeling techniques to study complex biological systems.

Synthesis Methods

BSPI can be synthesized through a multistep process that involves the reaction of tert-butylamine with 2-nitrobenzaldehyde to form the corresponding imine. This imine is then reduced to the corresponding amine using sodium borohydride. The amine is then oxidized using hydrogen peroxide in the presence of sulfuric acid to form BSPI.

Scientific Research Applications

BSPI has been widely used in scientific research due to its unique properties. It is a highly water-soluble compound that can be easily incorporated into biological systems. BSPI has been used in various applications, including protein labeling, fluorescence microscopy, and biochemical assays. It has been used to study protein-protein interactions, protein folding, and enzyme kinetics.

properties

CAS RN

113443-50-8

Product Name

N-tert-butyl-1-(2-sulfophenyl)methanimine oxide

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

N-tert-butyl-1-(2-sulfophenyl)methanimine oxide

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)12(13)8-9-6-4-5-7-10(9)17(14,15)16/h4-8H,1-3H3,(H,14,15,16)/b12-8-

InChI Key

UEDWDOQXHOTTRB-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)/[N+](=C/C1=CC=CC=C1S(=O)(=O)O)/[O-]

SMILES

CC(C)(C)[N+](=CC1=CC=CC=C1S(=O)(=O)O)[O-]

Canonical SMILES

CC(C)(C)[N+](=CC1=CC=CC=C1S(=O)(=O)O)[O-]

Related CAS

73475-11-3 (hydrochloride salt)

synonyms

2-SPBN
2-sulfoxy phenyl-N-tert-butylnitrone sodium salt
N-tert-butyl-(2-sulfophenyl)nitrone
N-tert-butyl-alpha-(2-sulfophenyl)nitrone
sodium 2-sulfophenyl-N-tert-butyl nitrone

Origin of Product

United States

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